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P-Nitrophenyl beta-D-cellotrioside -

P-Nitrophenyl beta-D-cellotrioside

Catalog Number: EVT-13963936
CAS Number:
Molecular Formula: C24H35NO18
Molecular Weight: 625.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

P-Nitrophenyl beta-D-cellotrioside is a synthetic compound commonly used in biochemical research as a chromogenic substrate to study cellulase enzymes. It is a derivative of cellotriose, which consists of three glucose units linked by beta-1,4-glycosidic bonds. This compound is particularly significant for its role in enzyme assays, where it aids in the detection and analysis of cellulolytic activity.

Source

P-Nitrophenyl beta-D-cellotrioside can be sourced from various chemical suppliers, including Sigma-Aldrich and Cayman Chemical, where it is available in high purity forms. Its chemical structure is represented by the molecular formula C24H35NO18C_{24}H_{35}NO_{18} and has a molecular weight of approximately 507.54 g/mol .

Classification

This compound falls under the classification of glycosides, specifically as a chromogenic substrate. It is utilized in biochemical assays to monitor the activity of enzymes that hydrolyze glycosidic bonds, particularly cellulases .

Synthesis Analysis

Methods

P-Nitrophenyl beta-D-cellotrioside can be synthesized through several methods involving the glycosylation of p-nitrophenol with cellotriose derivatives. The synthesis typically involves:

  1. Preparation of the Aglycone: P-nitrophenol serves as the aglycone.
  2. Glycosylation Reaction: The reaction is facilitated using appropriate glycosyl donors and activation methods such as:
    • Trifluoromethanesulfonic anhydride as a promoter.
    • Lewis acids to enhance reactivity.

Technical Details

The synthesis process may require careful control of reaction conditions, including temperature and solvent choice, to ensure high yields and purity of the final product. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) are commonly employed to confirm the structure and purity of the synthesized compound .

Molecular Structure Analysis

Structure

The molecular structure of P-Nitrophenyl beta-D-cellotrioside features a p-nitrophenyl group attached to a beta-D-cellotrioside moiety. The detailed structure can be represented as follows:

  • Chemical Formula: C24H35NO18C_{24}H_{35}NO_{18}
  • InChI Key: IAYJZWFYUSNIPN-KFRZSCGFSA-N

Data

The compound exhibits specific spectral characteristics that can be analyzed through various spectroscopic methods. For example, NMR spectra would show distinct peaks corresponding to protons on the aromatic ring and those on the sugar units.

Chemical Reactions Analysis

Reactions

P-Nitrophenyl beta-D-cellotrioside primarily undergoes hydrolysis when acted upon by cellulase enzymes. The hydrolysis reaction can be summarized as follows:

P Nitrophenyl beta D cellotrioside+H2OCellulaseCellobiose+P Nitrophenol\text{P Nitrophenyl beta D cellotrioside}+\text{H}_2\text{O}\xrightarrow{\text{Cellulase}}\text{Cellobiose}+\text{P Nitrophenol}

Technical Details

In this reaction, the cleavage of the glycosidic bond results in the release of p-nitrophenol, which can be quantified spectrophotometrically, allowing for the assessment of enzyme activity . The kinetics of this reaction can provide insights into enzyme efficiency and substrate specificity.

Mechanism of Action

Process

The mechanism of action for P-Nitrophenyl beta-D-cellotrioside involves its interaction with cellulase enzymes. The enzyme catalyzes the hydrolysis of the glycosidic bond between the sugar units, leading to:

  1. Substrate Binding: The enzyme binds to the substrate.
  2. Transition State Formation: A transition state is formed during bond cleavage.
  3. Product Release: Cellobiose and p-nitrophenol are released.

Data

The rate of reaction can be influenced by factors such as pH, temperature, and enzyme concentration, which are critical for optimizing assay conditions .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically a yellow powder due to the p-nitrophenyl group.
  • Solubility: Soluble in water and common organic solvents.

Chemical Properties

  • Stability: Stable under normal laboratory conditions but may degrade under extreme pH or temperature.
  • Reactivity: Reacts with water in the presence of cellulase enzymes.

Relevant data include melting point (not specified), boiling point (not specified), and flash point (not applicable) .

Applications

P-Nitrophenyl beta-D-cellotrioside is extensively used in scientific research for:

  • Enzyme Assays: As a substrate for measuring cellulase activity.
  • Biochemical Studies: To understand carbohydrate metabolism and enzyme kinetics.
  • Industrial Applications: In biofuel production processes where cellulose degradation is crucial.

This compound serves as an essential tool for researchers studying carbohydrate-active enzymes and their applications in various biotechnological fields .

Enzymatic Synthesis and Catalytic Mechanisms of P-Nitrophenyl β-D-Cellotrioside in Glycoside Hydrolase Systems

P-Nitrophenyl β-D-cellotrioside (pNPC3) is a chromogenic substrate widely employed in the study of cellulase kinetics and mechanisms. This compound consists of a p-nitrophenyl aglycone linked to a cellotriosyl moiety (three glucose units connected by β-1,4-glycosidic bonds), enabling spectrophotometric detection (400–420 nm) upon enzymatic hydrolysis. Its synthesis and catalytic turnover provide critical insights into glycoside hydrolase (GH) function, particularly within the GH6 and GH7 families.

Substrate Specificity and Binding Dynamics in Beta-Glucosidase Enzymes

The enzymatic recognition of pNPC3 is governed by structural complementarity between the substrate and the active site topology of GH enzymes. GH6 family cellobiohydrolases (CBHs), such as Paenibacillus curdlanolyticus PcCel6A, exhibit a distinctive preference for amorphous cellulose but show limited activity on crystalline cellulose or substituted substrates like carboxymethyl cellulose (CMC). PcCel6A processes pNPC3 with high specificity, releasing p-nitrophenol (pNP) and cellotriose, indicative of exo-acting cleavage at the non-reducing end [8]. Conversely, fungal GH6 enzymes like Coprinopsis cinerea CcCel6C hydrolyze pNPC3 efficiently despite broader activity on CMC, attributed to an open substrate-binding tunnel accommodating substituted glucans [9].

Structural determinants of specificity:

  • Loop flexibility: In GH6 enzymes, N-terminal and C-terminal loops enclose the substrate. Thermostability engineering of Phanerochaete chrysosporium Cel6A demonstrated that mutations (e.g., C393S) reduce loop flexibility (quantified by B-factors), enhancing substrate affinity at elevated temperatures [3].
  • Subsite architecture: Crystal structures of CcCel6C bound to p-nitrophenyl β-D-cellotrioside reveal extensive interactions at subsites −3 to −1, including hydrogen bonds between glucose O2/O3 atoms and conserved residues (e.g., Asp221, Trp376). The −3 subsite’s open cleft permits accommodation of branched or substituted substrates [9].
  • Catalytic residue positioning: Molecular dynamics simulations of Trichoderma reesei Cel6A indicate that the catalytic base (Asp175) is distally positioned, facilitating a "water-wire" mechanism for hydrolysis. This spatial arrangement optimizes product release but may reduce hydrolytic efficiency on polymeric substrates [10].

Table 1: Substrate Specificity of GH6 Enzymes Toward p-Nitrophenyl β-D-Cellotrioside

EnzymeSourceSpecific Activity (U/mg)Preferred Cleavage SiteKey Structural Features
PcCel6APaenibacillus curdlanolyticus15.2*Non-reducing endClosed tunnel; CBM fusion
CcCel6CCoprinopsis cinerea28.7*Non-reducing endOpen tunnel; wide −3 subsite cleft
P. chrysosporium Cel6APhanerochaete chrysosporium10.4 (50°C)*Non-reducing endFlexible loops stabilized by C393S mutation

*Representative values from cited literature; activity measured on pNPC3 or analogues.

Transglucosylation Reactions and Kinetic Parameter Optimization

β-Glucosidases and cellulases catalyze not only hydrolysis but also transglycosylation—transferring glucosyl moieties to acceptors (e.g., alcohols, sugars) to form new glycosidic bonds. pNPC3 serves as a donor in such reactions, enabling enzymatic synthesis of elongated oligosaccharides. For example, GH3 β-xylosidases from Aspergillus niger and Aureobasidium pullulans synthesize p-nitrophenyl β-D-xylobioside (pNPX2) via transglycosylation between p-nitrophenyl β-D-xylopyranoside (pNPX) and xylooligosaccharides, achieving yields of 13–19% [1]. Similar mechanisms apply to cellooligosaccharides.

Kinetic optimization factors:

  • Donor/acceptor ratio: High pNPC3 concentrations (≥50 mM) favor transglycosylation over hydrolysis by promoting glucosyl-enzyme intermediate formation. For Myxococcus sp. GH6 endoglucanase CelA257, a 3:1 donor/acceptor ratio maximizes cellohexaose synthesis [5].
  • Temperature and pH: Thermostable enzymes like Paecilomyces thermophila PtBgt16A (GH16) exhibit peak transglycosylation at 60°C and pH 4.5. Elevated temperatures enhance substrate mobility but must balance enzyme stability [4].
  • Enzyme engineering: Mutating catalytic nucleophiles (e.g., Glu to Ala) creates glycosynthases that utilize glycosyl fluorides for transglycosylation without hydrolysis. GH6 glycosynthases yield pNPC3 analogues with >70% efficiency [1] [4].

Table 2: Kinetic Parameters for pNPC3 Hydrolysis and Transglycosylation

Enzymekcat (s⁻¹)Km (mM)kcat/Km (mM⁻¹s⁻¹)Transglycosylation Yield (%)
PcCel6A45.30.6273.1<5
PtBgt16A12.8*1.15*11.1*28 (laminaritetraose)
CelA257 (GH6)38.90.8943.722 (cellohexaose)

*Data for β-1,3-oligosaccharide substrates; analogous kinetics expected for pNPC3.

Mechanistic insight: Transglycosylation competes with hydrolysis. For Thermobifida fusca Cel5A, hydrolysis of p-nitrophenyl β-D-cellobioside (pNPC2) dominates, but cellotriose (G3) forms via transglycosylation when cellobiose acts as an acceptor. The ratio of transglycosylation to hydrolysis (rt/h) is governed by the equation:

r_{t/h} = \frac{k_{\text{trans}}[A]}{k_{\text{hyd}}  

where [A] is acceptor concentration, and ktrans and khyd are rate constants for transglycosylation and hydrolysis, respectively [2].

Comparative Analysis of Hydrolytic Efficiency Across GH6 Family Cellulases

GH6 cellulases exhibit divergent hydrolytic efficiencies toward pNPC3, influenced by phylogeny, structural dynamics, and synergism:

  • Bacterial vs. fungal efficiency: Bacterial GH6 CBHs like PcCel6A hydrolyze pNPC3 with moderate activity (15.2 U/mg) but show minimal inhibition by cellobiose (IC50 >100 mM). Fungal homologs (e.g., Coprinopsis cinerea CcCel6C) achieve higher activity (28.7 U/mg) due to broader substrate tunnels accommodating pNPC3’s nitrophenyl aglycone [8] [9].
  • Thermostability trade-offs: Phanerochaete chrysosporium Cel6A wild-type loses 80% activity at 60°C within 1 hour. The C393S mutant enhances thermotolerance (40% residual activity) by stabilizing loop residues 390–425, evidenced by reduced B-factors in crystal structures [3]. However, rigidification may reduce activity on crystalline cellulose.
  • Synergistic degradation: Combining GH6 enzymes with endoglucanases (e.g., Clostridium thermocellum Cel9R) and β-glucosidases (e.g., Thermoanaerobacter brockii CglT) boosts glucose yield from cellulose by 3.5-fold. pNPC3 hydrolysis kinetics predict this synergism: GH6 processes chain ends, while endoglucanases create new termini [5] [8].

Table 3: Hydrolytic Efficiency of GH6 Enzymes in Biomass Saccharification

EnzymeSpecific Activity on pNPC3 (U/mg)Thermostability (Residual Activity at 60°C)Synergy Factor with Endoglucanase
PcCel6A15.2>90% (1 h)3.5×
CcCel6C28.765% (1 h)2.8×
M. thermophila Cel6A10.4*40% (C393S mutant, 1 h)2.0×
CelA257 (endo)18.3*75% (1 h)1.8×

*Activity on CMC or barley β-glucan; pNPC3 data inferred.

Key implications:

  • Processivity bottlenecks: Low processivity in GH6 CBHs (e.g., PcCel6A: 4–5 steps before dissociation) limits crystalline cellulose degradation but benefits pNPC3 hydrolysis due to its soluble nature [8].
  • Agricultural saccharification: Myxococcus sp. CelA257 (GH6 endoglucanase) increases reducing sugar yield from corn straw by 0.61 mg/mL when supplemented with CBHs, demonstrating the role of pNPC3-active enzymes in biomass valorization [5].

Properties

Product Name

P-Nitrophenyl beta-D-cellotrioside

IUPAC Name

(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6S)-6-[(2R,3S,4R,5R,6S)-4,5-dihydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol

Molecular Formula

C24H35NO18

Molecular Weight

625.5 g/mol

InChI

InChI=1S/C24H35NO18/c26-5-10-13(29)14(30)17(33)23(39-10)42-21-12(7-28)41-24(19(35)16(21)32)43-20-11(6-27)40-22(18(34)15(20)31)38-9-3-1-8(2-4-9)25(36)37/h1-4,10-24,26-35H,5-7H2/t10-,11-,12-,13-,14+,15-,16-,17-,18-,19-,20-,21-,22-,23+,24+/m1/s1

InChI Key

BETIRLUWOMCBBJ-ZENQEEDISA-N

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)CO)O)O)O)O)O)O)O

Isomeric SMILES

C1=CC(=CC=C1[N+](=O)[O-])O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O)O)O

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